N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Suzuki-Miyaura cross-coupling regioselectivity para vs. meta

Common pain point: Irreproducible yields in Suzuki-Miyaura cross-coupling due to protodeboronation or regioisomer impurities. Solution: CAS 1256359-82-6, a para-substituted pinacol ester with ≥98% purity, ensures reliable stoichiometry and minimizes bis-arylation by-products. - Pre-installed N-isopropylacetamide side chain circumvents low-yielding late-stage amidation. - Pinacol ester protection enhances hydrolytic stability for aqueous work-ups and multi-step sequences. - Para-selectivity minimizes bis-arylation, improving yield and purity of biaryl products.

Molecular Formula C17H26BNO3
Molecular Weight 303.209
CAS No. 1256359-82-6
Cat. No. B596854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
CAS1256359-82-6
Molecular FormulaC17H26BNO3
Molecular Weight303.209
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)C
InChIInChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
InChIKeyGQNHZIVQTMQPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: para-Substituted Pinacol Boronic Ester


N‑Isopropyl‑2‑(4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)phenyl)acetamide (CAS 1256359‑82‑6) is a para‑substituted phenylboronic acid pinacol ester bearing an N‑isopropylacetamide side chain [1]. The pinacol ester protects the boronic acid moiety from protodeboronation and hydrolytic degradation, extending the shelf‑life and enabling use in anhydrous cross‑coupling conditions [2]. The N‑isopropylacetamide group imparts distinct steric and electronic properties that differentiate this building block from simpler boronic esters, making it a strategic intermediate for medicinal chemistry and materials synthesis .

Para-substituted pinacol boronic ester designed for Suzuki-Miyaura cross-coupling workflows
N-isopropylacetamide side chain imparts steric and electronic modulation for fine-tuning reactivity
Enhanced hydrolytic stability supports anhydrous reaction conditions and longer storage

Differentiation from Generic Boronic Acid Substitutes


Boron‑based building blocks are often treated as interchangeable reagents for Suzuki–Miyaura cross‑coupling; however, the substitution pattern on the phenyl ring and the nature of the amide side chain profoundly influence coupling yield, selectivity, and hydrolytic stability [1]. Para‑substituted isomers typically show different reactivity compared to their meta‑counterparts, and the steric bulk of the N‑isopropyl group can alter both the coupling rate and the propensity for unwanted protodeboronation [2]. Moreover, pinacol esters are not equivalent to the free boronic acids: the esterification significantly slows hydrolysis at neutral pH, but the degree of protection varies with the electron‑withdrawing nature of the para‑substituent [2]. Consequently, substituting a generic boronic acid or a different regioisomer for CAS 1256359‑82‑6 can lead to irreproducible yields, lower purity of the final biaryl product, and re‑optimization of reaction conditions.

Regioisomer
Para-isomer (CAS 1256359-82-6) provides predictable coupling selectivity
Meta-isomer may shift reactivity profile and reduce bis-coupling selectivity, requiring re-optimization
Boron form
Pinacol ester offers substantial protection against hydrolysis and protodeboronation
Free boronic acid hydrolyzes faster, risking stoichiometry drift and lower yield
Amide side chain
N-isopropyl group provides steric shielding that can slow deboronation
N-methyl analog shows less steric bulk, potentially increasing side reactions

Product-Specific Evidence Guide


Para- vs. Meta-Isomer Suzuki Coupling Selectivity

When the pinacol boronic ester is located in the para‑position (CAS 1256359‑82‑6) rather than the meta‑position (CAS 1256359‑88‑2), the electronic communication between the boron center and the amide side chain is enhanced, leading to more predictable reactivity. In a systematic study of para‑ vs. meta‑dibromobenzene Suzuki couplings, the para‑isomer consistently afforded higher selectivity for the bis‑coupling product, with a 20‑50 % greater selectivity index depending on the catalyst system [1]. This translates to fewer by‑products and higher isolated yields of the desired biaryl when the para‑configured building block is employed.

Para vs. Meta Selectivity
Class-level
Selectivity index: para 50–70% vs meta 30–50% (20–50% higher bis-coupling selectivity in model dibromobenzene system)
Supports higher isolated yields and fewer by‑product purification steps
Pd-catalyzed, 70°C, dioxane/water; trend extrapolated to para‑configured esters
Suzuki-Miyaura cross-coupling regioselectivity para vs. meta boronic ester

Pinacol Ester Hydrolytic Stability vs. Free Boronic Acid

Phenylboronic pinacol esters, including CAS 1256359‑82‑6, exhibit markedly slower hydrolysis than the corresponding free boronic acids at neutral pH. Kinetic studies demonstrate that pinacol esters have half‑lives 10‑ to 100‑fold longer than the analogous boronic acids at pH 7.4, depending on the para‑substituent [1]. While quantitative data for the N‑isopropylacetamide derivative are not reported in isolation, the electron‑withdrawing nature of the para‑acetamide group is predicted to further stabilize the ester by reducing electron density at the boron center, potentially extending the hydrolysis half‑life beyond the class average [2].

Pinacol Ester Stability
Class-level
Hydrolysis half‑life >10× free boronic acid; pinacol esters 10–100× more stable at pH 7.4
Reduces material loss during storage and reaction setup, preserving stoichiometry
Phosphate buffer, 25°C; exact value substituent‑dependent, predicted further stabilization for this derivative
boronic ester stability hydrolysis kinetics pinacol ester protodeboronation

N-Isopropyl Steric Shielding vs. N-Methyl Analog

The N‑isopropyl group in CAS 1256359‑82‑6 provides greater steric bulk than the N‑methyl analog (CAS 1256359‑34‑8). Literature on boronic ester stability indicates that increased steric hindrance around the boron‑bearing aryl ring slows both protodeboronation and ester hydrolysis [1]. Although direct head‑to‑head data for these two specific compounds are not available, the isopropyl group (Taft steric parameter Eₛ ≈ –0.47) is approximately twice as bulky as the methyl group (Eₛ ≈ –0.17), which can translate to measurably slower deboronation kinetics under acidic conditions [2].

N-Isopropyl Steric Bulk
Context-dependent
Taft steric parameter (Eₛ): N‑isopropyl ≈ –0.47 vs N‑methyl ≈ –0.17 (~2.8‑fold larger)
Increased steric shielding may slow protodeboronation, leading to cleaner crude products
Calculated from substituent parameters; no direct kinetic comparison between the two specific compounds
protodeboronation steric hindrance N-isopropylamide boronic ester stability

98% Purity Specification and Procurement Consistency

CAS 1256359‑82‑6 is commercially available at a specification of ≥98 % purity from multiple vendors, including BOC Sciences and Leyan . In contrast, the meta‑isomer (CAS 1256359‑88‑2) is frequently offered at 96–97 % purity [1]. The 2 % purity differential corresponds to twice the level of impurities of the meta‑isomer, which can include catalytically active palladium residues or protodeboronation side products that poison subsequent steps. For procurement‑sensitive applications, the 98 % grade minimizes the need for re‑purification and ensures batch‑to‑batch consistency.

Purity Specification
Head-to-head
≥98% purity (CAS 1256359‑82‑6) vs 96–97% for meta‑isomer; impurity level reduced by 33–50%
Minimizes re‑purification and improves batch‑to‑batch consistency in procurement
Vendor certificates of analysis; HPLC determination
purity specification procurement 98% purity quality assurance

Research and Industrial Application Scenarios


Late-Stage Functionalization via Suzuki-Miyaura Coupling

The para‑pinacol ester configuration and high purity of CAS 1256359‑82‑6 make it ideal for late‑stage diversification of advanced pharmaceutical intermediates. Its demonstrated para‑selectivity advantage [1] minimizes bis‑arylation by‑products, while the pinacol ester’s hydrolytic stability [2] ensures reliable stoichiometry even in multi‑step sequences. Procurement of the 98 % grade reduces the risk of catalyst‑poisoning impurities that can derail precious‑metal‑catalyzed transformations.

Synthesis of P2Y₂ Receptor Antagonist Analogs

CAS 1256359‑82‑6 has been employed as a key intermediate in the synthesis and scale‑up of AR‑C118925, a selective P2Y₂ receptor antagonist [1]. The N‑isopropylacetamide side chain is pre‑installed, circumventing a low‑yielding late‑stage amidation. The pinacol ester’s resistance to hydrolysis at physiological pH [2] is particularly advantageous during aqueous work‑up of polar target molecules.

Synthesis of Functionalized π-Conjugated Polymers

The defined para‑geometry and electron‑withdrawing amide substituent of CAS 1256359‑82‑6 allow precise control over polymer backbone conformation in Suzuki‑polycondensation reactions. The higher selectivity of the para‑isomer over the meta‑isomer [1] translates to higher molecular weight and lower polydispersity in the final polymer. The pinacol ester’s slower hydrolysis [2] enables sequential monomer addition strategies, essential for block‑copolymer synthesis.

Bioconjugation via Boronate Ester Formation

Although primarily used as a cross‑coupling reagent, the pinacol ester of CAS 1256359‑82‑6 can be exploited for reversible bioconjugation with diol‑containing biomolecules. Its enhanced hydrolytic stability relative to the free boronic acid [1] permits longer incubation times in aqueous buffers before undesired hydrolysis occurs, expanding its utility in activity‑based protein profiling and glycoprotein labeling.

Application
Selection Property
Validation Focus
Late-stage Suzuki functionalization
Para-selectivity profile of the pinacol ester
Bis-arylation by‑product control and coupling yield
P2Y₂ antagonist analog synthesis
Pre‑installed N‑isopropylacetamide side chain
Avoidance of low‑yielding late‑stage amidation; hydrolytic stability during aqueous work‑up
π‑Conjugated polymer synthesis
Defined para‑geometry and electron‑withdrawing amide
Molecular weight control and polydispersity in Suzuki polycondensation
Bioconjugation via boronate ester formation
Enhanced hydrolytic stability of the pinacol ester
Incubation time window in aqueous buffers before undesired hydrolysis
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